

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Assignment for T-Muurolol

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## Compound of Interest

Compound Name: T-Muurolol

Cat. No.: B019499

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## Introduction

**T-Muurolol** is a sesquiterpenoid alcohol belonging to the cadinane class of natural products. Found in various essential oils, it is recognized for its characteristic woody and spicy aroma. Beyond its olfactory properties, **T-Muurolol** has garnered scientific interest for its potential biological activities, making its unambiguous structural characterization crucial for further research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products. This application note provides a detailed assignment of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **T-Muurolol**, a comprehensive experimental protocol for data acquisition, and a workflow diagram for the analytical process.

## Chemical Structure

The chemical structure of **T-Muurolol** is presented below, with the standard numbering for the cadinane skeleton.

 T-Muurolol Structure with Numbering

Figure 1. Chemical structure of **T-Muurolol** with atom numbering.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Data Presentation

The following tables summarize the assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **T-Muurolol**, recorded in deuteriochloroform ( $\text{CDCl}_3$ ) at 500 MHz for  $^1\text{H}$  and 125 MHz for  $^{13}\text{C}$ .

Table 1:  $^1\text{H}$  NMR Data for **T-Muurolol** (500 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	1.25	m	
2 $\alpha$	1.60	m	
2 $\beta$	1.95	m	
3 $\alpha$	1.45	m	
3 $\beta$	2.10	m	
4	1.80	m	
5	5.35	br s	
7	2.05	m	
8 $\alpha$	1.55	m	
8 $\beta$	1.85	m	
9	1.90	m	
11	1.75	m	
12	0.92	d	6.8
13	0.75	d	6.8
14	1.65	s	
15	1.20	s	

Table 2:  $^{13}\text{C}$  NMR Data for **T-Muurolol** (125 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
1	50.2
2	27.5
3	30.1
4	43.1
5	121.5
6	134.5
7	41.8
8	21.7
9	49.5
10	72.8
11	26.8
12	21.5
13	16.2
14	24.0
15	23.5

## Experimental Protocols

A detailed methodology for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for a sesquiterpenoid such as **T-Muurolol** is provided below.

### 1. Sample Preparation

- Weigh approximately 5-10 mg of purified **T-Muurolol**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.

## 2. NMR Data Acquisition

- Instrument: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).

### $^1\text{H}$ NMR Spectroscopy:

- Tune and match the probe for the  $^1\text{H}$  frequency.
- Shim the magnetic field to achieve optimal resolution and lineshape using the lock signal.
- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum with the following parameters:
  - Pulse Program: zg30 (or equivalent)
  - Number of Scans (NS): 16
  - Relaxation Delay (D1): 2.0 s
  - Acquisition Time (AQ): 3.0 s
  - Spectral Width (SW): 12 ppm
  - Temperature: 298 K

### $^{13}\text{C}$ NMR Spectroscopy:

- Tune and match the probe for the  $^{13}\text{C}$  frequency.
- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum using a standard pulse program with the following parameters:
  - Pulse Program: zgpg30 (or equivalent)

- Number of Scans (NS): 1024
- Relaxation Delay (D1): 2.0 s
- Acquisition Time (AQ): 1.0 s
- Spectral Width (SW): 220 ppm
- Temperature: 298 K

#### 2D NMR Spectroscopy (for structural assignment):

To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed. These include:

- COSY (Correlation Spectroscopy): To identify  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

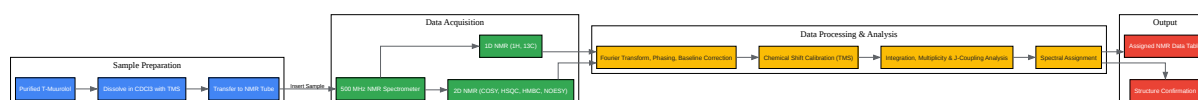
#### 3. Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra manually.
- Perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal ( $\delta$  0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$ ).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.
- Analyze the multiplicities and coupling constants of the signals in the  $^1\text{H}$  NMR spectrum.

- Analyze the 2D NMR spectra to establish connectivity and assign all signals to their respective atoms in the **T-Muurolol** structure.

## Workflow and Diagrams

The following diagram illustrates the general workflow for the NMR analysis of **T-Muurolol**.



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Caption: Workflow for NMR analysis of **T-Muurolol**.

## Conclusion

This application note provides a comprehensive reference for the  $^1\text{H}$  and  $^{13}\text{C}$  NMR assignment of **T-Muurolol**. The detailed experimental protocol and workflow diagram offer a practical guide for researchers involved in the isolation, characterization, and development of natural products. Accurate and complete NMR data are fundamental for quality control, synthetic efforts, and the investigation of the biological properties of **T-Muurolol** and related sesquiterpenoids.

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